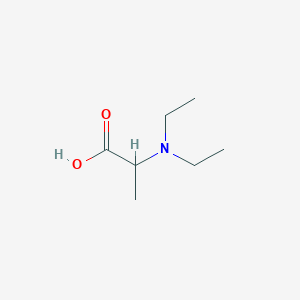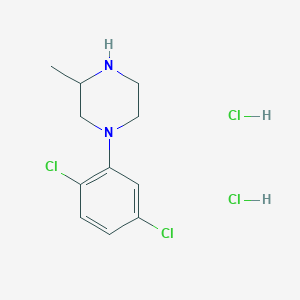
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2,5-Dichlorophenyl)piperazine dihydrochloride” is a chemical compound with the empirical formula C10H14Cl4N2 and a molecular weight of 304.04 . It is provided as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The SMILES string for this compound isCl.Cl.Clc1ccc (Cl)c (c1)N2CCNCC2 . This indicates that the compound contains a piperazine ring with a 2,5-dichlorophenyl group attached.
Applications De Recherche Scientifique
Serotonin Function Probe
1-(2,5-Dichlorophenyl)-3-methylpiperazine dihydrochloride's analog, m-Chlorophenylpiperazine (mCPP), is extensively utilized in psychiatry as a probe of serotonin function. mCPP is known for its reliable, dose-dependent effects on ACTH, cortisol, prolactin levels, and body temperature in both animals and humans, showcasing its direct agonist activity on 5-hydroxytryptamine (5HT) receptors (Kahn & Wetzler, 1991).
Antimycobacterial Agents
The compound has relevance in the development of antimycobacterial agents, with studies on derivatives like 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole showing significant activity against Mycobacterium tuberculosis. These derivatives demonstrate the importance of lipophilic substituents for antimicrobial efficacy (Biava et al., 2008).
Catalytic Applications
This compound or its structural analogs find applications in catalysis, as seen in the synthesis of 2-aminothiophenes via the Gewald reaction, catalyzed by an N-methylpiperazine-functionalized polyacrylonitrile fiber. This showcases the compound's role in facilitating reactions with good to excellent yields and highlighting its potential in sustainable chemistry practices (Ma et al., 2012).
Tuberculostatic Activity
Derivatives of this compound have been investigated for their tuberculostatic activity. Compounds synthesized from 1,1-bis-methylthio-2-nitro-ethene and 1-phenylpiperazine have shown promising results against tuberculosis, indicating the compound's potential as a scaffold for developing new anti-tubercular drugs (Foks et al., 2005).
Anticancer Agents
Studies have also focused on the synthesis and pharmacological evaluation of novel thiadiazoles and thiazoles incorporating the pyrazole moiety as anticancer agents. These derivatives have shown significant activity against breast carcinoma cell lines, underscoring the potential of this compound derivatives in cancer therapy (Gomha et al., 2014).
Safety and Hazards
The compound has been classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements associated with this compound are P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-methylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2.2ClH/c1-8-7-15(5-4-14-8)11-6-9(12)2-3-10(11)13;;/h2-3,6,8,14H,4-5,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNSJHUYFUVYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2673337.png)
![3-Benzyl-8-(5-bromofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673338.png)
![(E)-2-amino-1-(benzylideneamino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2673339.png)
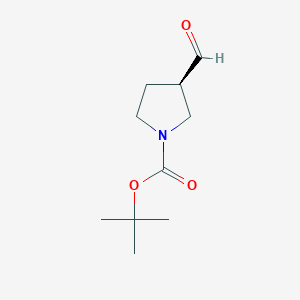
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2673341.png)
![N-(3-Bicyclo[3.2.1]octanyl)prop-2-enamide](/img/structure/B2673342.png)
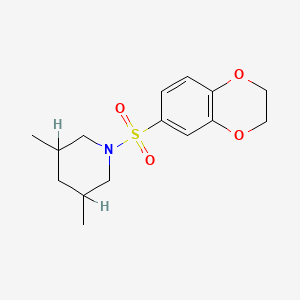
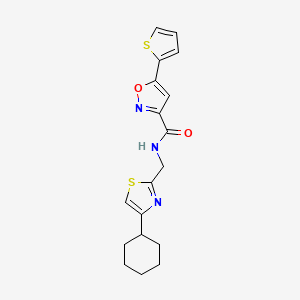
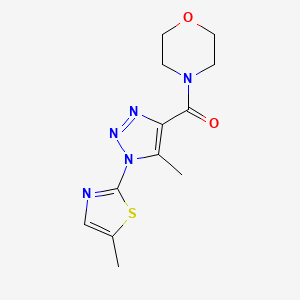
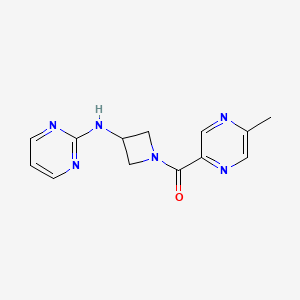
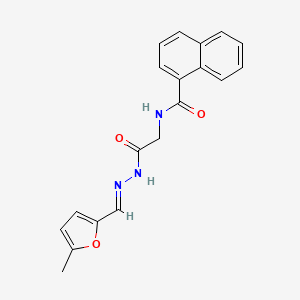
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methylthiazol-2-yl)propanamide](/img/structure/B2673355.png)
